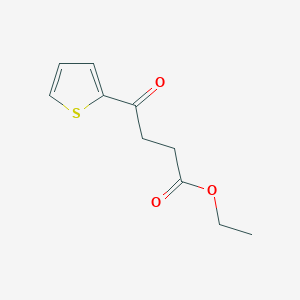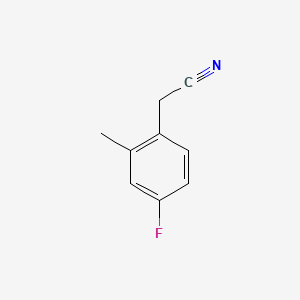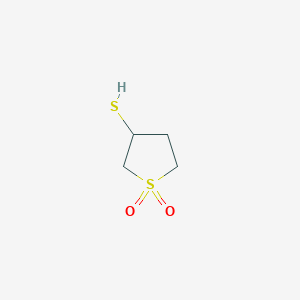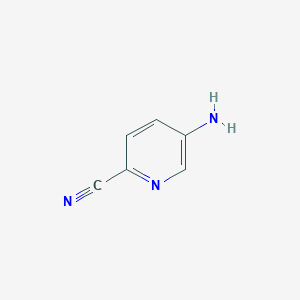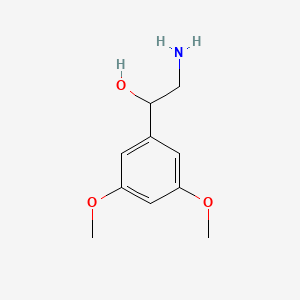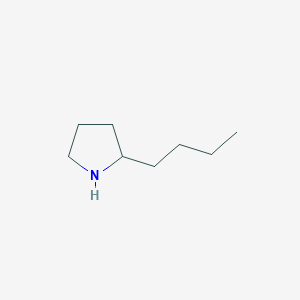
2-Butylpyrrolidine
Descripción general
Descripción
2-Butylpyrrolidine is a chemical compound with the molecular formula C8H17N . It’s a five-membered heterocyclic compound that contains a pyrrolidine ring with a butyl substituent attached to the nitrogen atom.
Molecular Structure Analysis
The molecular structure of 2-Butylpyrrolidine consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The butyl group is attached to the nitrogen atom . The average molecular mass is 127.227 Da .Physical And Chemical Properties Analysis
2-Butylpyrrolidine has a density of 0.8±0.1 g/cm3, a boiling point of 171.0±8.0 °C at 760 mmHg, and a flash point of 49.0±16.5 °C . It has one hydrogen bond acceptor, one hydrogen bond donor, and three freely rotating bonds .Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Organocatalysts
2-Butylpyrrolidine can be used in the asymmetric synthesis of organocatalysts . This process involves the use of natural amino acids like proline to catalyze intramolecular aldol reactions . The resulting organocatalysts can be used to facilitate the construction of complex molecular architectures .
Drug Discovery
2-Butylpyrrolidine serves as a versatile scaffold for the development of novel biologically active compounds . Its saturated ring system allows for a greater chance of generating structural diversity, which is crucial in drug discovery .
Modification of Physicochemical Parameters
The introduction of heteroatomic fragments like 2-Butylpyrrolidine in bioactive compounds can help modify physicochemical parameters . This is particularly useful in obtaining the best ADME/Tox results for drug candidates .
Exploration of Pharmacophore Space
Due to its sp3-hybridization, 2-Butylpyrrolidine can efficiently explore the pharmacophore space . This is a key aspect in the design of new drug candidates .
Contribution to Stereochemistry
2-Butylpyrrolidine contributes to the stereochemistry of a molecule . This is important as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Increased Three-Dimensional Coverage
The non-planarity of the 2-Butylpyrrolidine ring leads to increased three-dimensional (3D) coverage . This phenomenon, known as “pseudorotation”, is beneficial in the design of new biologically active compounds .
Safety And Hazards
In case of exposure to 2-Butylpyrrolidine, it’s recommended to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. If inhaled, move the victim into fresh air and give oxygen if breathing is difficult . If it contacts the skin, remove contaminated clothing immediately and wash off with soap and plenty of water .
Direcciones Futuras
Pyrrolidine compounds, including 2-Butylpyrrolidine, have been of great interest in various fields of research and industry due to their unique properties. They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, future research may focus on exploring new synthetic methods, investigating their biological activities, and developing new pyrrolidine-based drugs .
Propiedades
IUPAC Name |
2-butylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-3-5-8-6-4-7-9-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHOSERPJPIUIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397951 | |
| Record name | 2-butylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylpyrrolidine | |
CAS RN |
3446-98-8 | |
| Record name | 2-butylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



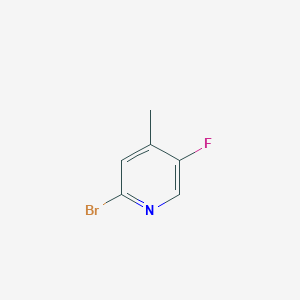
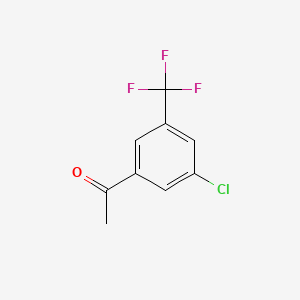
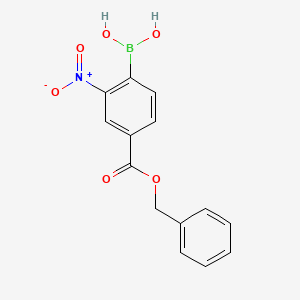
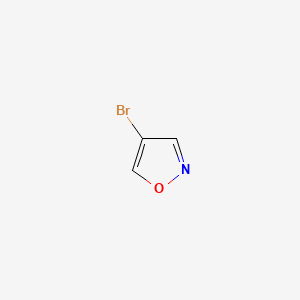
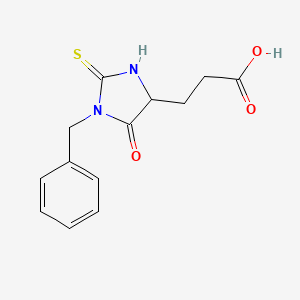
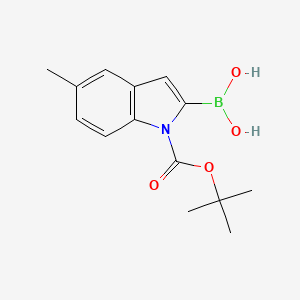
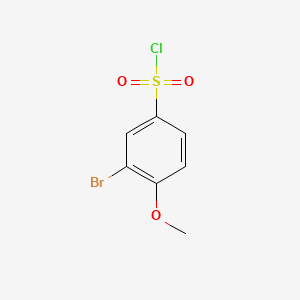
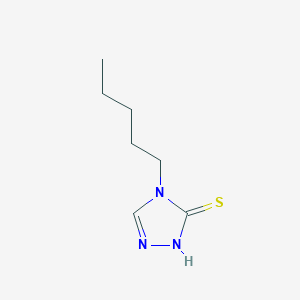
![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)
